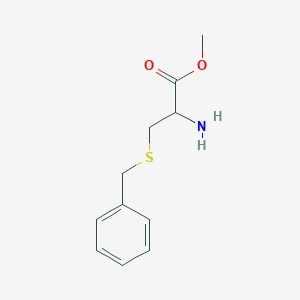
methyl S-benzylcysteinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl S-benzylcysteinate hydrochloride is an organic compound with the molecular formula C11H15NO2S It is a derivative of propanoic acid, featuring an amino group, a benzylsulfanyl group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
methyl S-benzylcysteinate hydrochloride can be synthesized through a multi-step process. One common method involves the alkylation of 2-amino-3-mercaptopropanoic acid with benzyl bromide, followed by esterification with methanol. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation step. The esterification step may require an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 2-amino-3-benzylsulfanyl-propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity.
化学反応の分析
Types of Reactions
methyl S-benzylcysteinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
科学的研究の応用
methyl S-benzylcysteinate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or as a building block for more complex compounds.
作用機序
The mechanism of action of methyl 2-amino-3-benzylsulfanyl-propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The benzylsulfanyl group can interact with thiol groups in proteins, potentially modifying their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, enhancing binding affinity.
類似化合物との比較
Similar Compounds
Methyl 2-amino-3-mercaptopropanoate: Lacks the benzyl group, making it less hydrophobic.
Methyl 2-amino-3-benzylthio-propanoate: Similar structure but with a thioether linkage instead of a sulfanyl group.
Methyl 2-amino-3-phenylpropanoate: Contains a phenyl group instead of a benzylsulfanyl group.
Uniqueness
methyl S-benzylcysteinate hydrochloride is unique due to the presence of both an amino group and a benzylsulfanyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
特性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
methyl 2-amino-3-benzylsulfanylpropanoate |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 |
InChIキー |
DELQRANKBWOLJQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CSCC1=CC=CC=C1)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
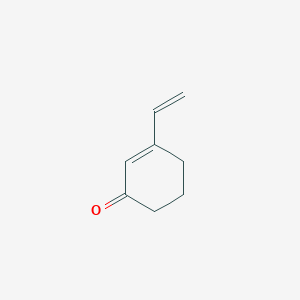
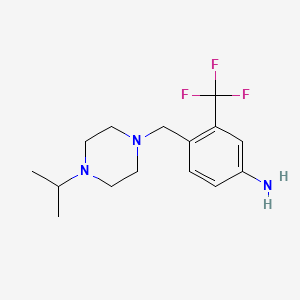
![9-Methoxy-2-methyl-7h-furo[3,2-g]chromen-7-one](/img/structure/B8738566.png)
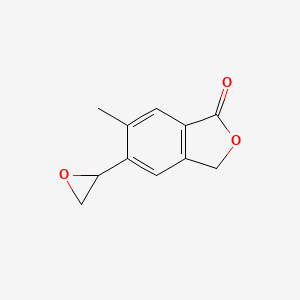
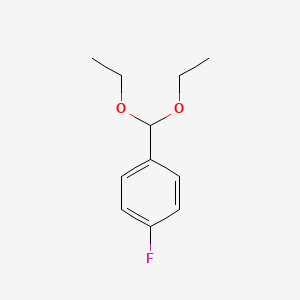
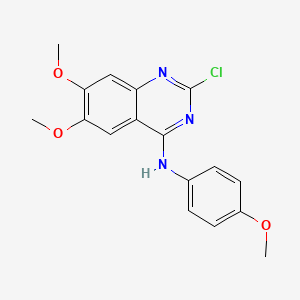
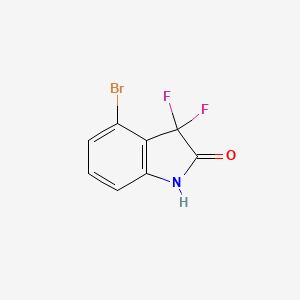
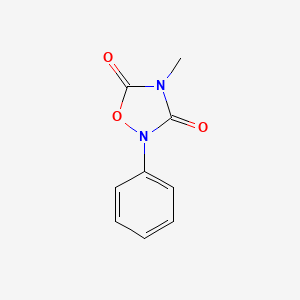
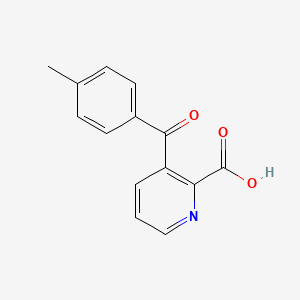
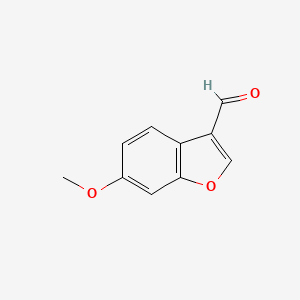
![3-Bromo-6-(difluoromethoxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B8738639.png)
![1-[(4-Bromophenoxy)methyl]cyclobutanecarboxylic acid](/img/structure/B8738650.png)
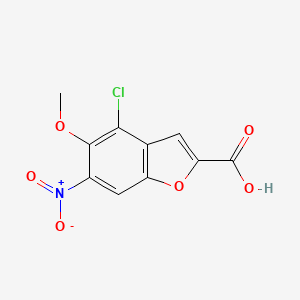
![9-(4-Chloro-3-methoxyphenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B8738672.png)
